Monoethyl adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

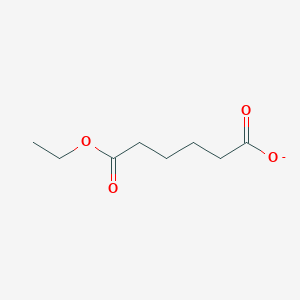

Structure

3D Structure

Properties

Molecular Formula |

C8H13O4- |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

6-ethoxy-6-oxohexanoate |

InChI |

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)/p-1 |

InChI Key |

UZNLHJCCGYKCIL-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CCCCC(=O)[O-] |

Synonyms |

adipic acid monoethyl ester monoethyl adipate |

Origin of Product |

United States |

Foundational & Exploratory

Monoethyl Adipate: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of monoethyl adipate (B1204190), a key organic synthesis intermediate. The document details its physicochemical properties, various synthetic methodologies, and comprehensive experimental protocols. The information is curated for professionals in research, chemical synthesis, and drug development who require a thorough understanding of this compound.

Physicochemical Properties of Monoethyl Adipate

This compound is a monoester of adipic acid, presenting as a solid at room temperature.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C8H14O4 | [4][5][6] |

| Molecular Weight | 174.19 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 28-29 °C | [1][3][8][9] |

| Boiling Point | 285 °C at 760 mmHg; 180 °C at 18 mmHg | [1][3][8][10] |

| Density | 0.98 g/mL at 25 °C | [1][8][9] |

| Refractive Index (n20/D) | 1.439 | [1][8][9] |

| Solubility | Soluble in water, alcohol, and ether.[1][2][3][8][11] Specifically, 7.60E+04 mg/L in water at 25 °C.[10] | |

| Flash Point | > 110 °C (> 230 °F) | [10] |

| Stability | Stable under normal conditions. Incompatible with bases, as well as oxidizing and reducing agents.[1][8] |

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of adipic acid with ethanol (B145695). Several methods have been developed to optimize this reaction, with a key challenge being the selective formation of the monoester over the diester byproduct, diethyl adipate.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed esterification method.[12] In this process, adipic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[12][13] The reaction is reversible, and thus, removal of water is crucial to drive the equilibrium towards the product.[14][15]

Synthesis via Adipic Anhydride (B1165640) Intermediate

An effective method to achieve high selectivity for the monoester involves a two-step process. First, adipic acid is dehydrated to form adipic anhydride, typically using an acid catalyst like sulfuric acid in an organic solvent at elevated temperatures.[11][16] The resulting adipic anhydride is then reacted with ethanol in a subsequent step to yield this compound with high purity and yield, minimizing the formation of the diester byproduct.[11][16]

Enzymatic Synthesis

Biocatalytic methods using enzymes, such as immobilized lipases, offer a greener alternative for the synthesis of adipate esters.[17] These reactions are often performed under milder conditions and can exhibit high selectivity.[18]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on published methods.

Protocol 1: Synthesis via Adipic Anhydride Intermediate

This protocol is adapted from a patented method designed for high purity and yield.[11][16]

Step 1: Formation of Adipic Anhydride

-

In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, concentrated sulfuric acid (98%), and an organic solvent (e.g., trimethylbenzene). The typical weight ratio is 1-2 parts adipic acid, 0.1-0.3 parts sulfuric acid, and 2-3 parts organic solvent.[11]

-

Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.[11][16]

-

Once water evolution ceases, cool the reaction mixture to 15-35 °C.[11][16]

-

Allow the mixture to stand and separate the lower layer containing sulfuric acid.[11]

Step 2: Alcoholysis of Adipic Anhydride

-

To the product from Step 1, slowly add absolute ethanol dropwise over 2-4 hours. The molar ratio of ethanol to the initial adipic acid should be approximately 0.9-1.05:1. Maintain the temperature below 30 °C during the addition.[11]

-

After the addition is complete, heat the mixture to 45-65 °C and maintain it at this temperature for 1-4 hours.[11][16]

-

Purify the resulting crude product by distillation to obtain this compound with a purity of >99% and a molar yield of 96-97%.[11][16]

Protocol 2: Direct Esterification with Acetic Acid Catalyst

This method utilizes acetic acid as a catalyst in a solvent system.[19]

-

Combine adipic acid, 95% ethanol, 6% acetic acid (by mass concentration), and chloroform (B151607) in a reaction vessel. A typical mass ratio is 1 part adipic acid to 0.45 parts ethanol, 0.2 parts acetic acid, and 4 parts chloroform.[19]

-

Heat the mixture to 60 °C and maintain this temperature for 8 hours.[19]

-

After the reaction period, allow the mixture to cool and separate the layers. The aqueous acidic layer can be recycled for subsequent batches.[19]

-

The organic layer is then concentrated under reduced pressure (e.g., -0.085 MPa at 60 °C) to yield the crude product.[19]

-

Further purification can be achieved by continuous extraction with a solvent such as n-heptane, followed by concentration of the extract to yield this compound with high purity (e.g., 99.26%) and yield (e.g., 98.4%).[19]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical steps of the Fischer esterification mechanism.

Applications in Research and Development

This compound serves as an important intermediate in various fields of organic synthesis.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block for the synthesis of more complex molecules. It finds applications in the pharmaceutical, agrochemical, and dyestuff industries.[1] Additionally, it is used as a plasticizer.[4]

Conclusion

This guide provides a detailed technical overview of this compound, focusing on its synthesis and properties. The presented protocols and data are intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a comprehensive understanding and practical application of this important chemical intermediate.

References

- 1. This compound | 626-86-8 [chemicalbook.com]

- 2. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. What is this compound - Properties & Specifications [histry-chem.com]

- 5. Mono ethyl adipate [webbook.nist.gov]

- 6. Mono ethyl adipate [webbook.nist.gov]

- 7. Mono ethyl adipate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. 己二酸单乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 626-86-8 [thegoodscentscompany.com]

- 11. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. CN107043327A - A kind of synthetic method of monoethyl adipatee - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 17. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]

- 18. This compound | Benchchem [benchchem.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

Monoethyl adipate CAS number and identifiers

An In-depth Technical Guide to Monoethyl Adipate (B1204190)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monoethyl adipate, a significant chemical intermediate in various industrial and research applications. This document details its chemical identifiers, physicochemical properties, synthesis protocols, analytical methodologies, and known biological activities, tailored for professionals in the fields of chemistry, life sciences, and drug development.

Chemical Identifiers and Nomenclature

This compound is systematically known as 6-ethoxy-6-oxohexanoic acid. It is the monoester of adipic acid and ethanol (B145695).

| Identifier | Value |

| CAS Number | 626-86-8[1][2][3][4][5] |

| EC Number | 210-966-7[1][6] |

| IUPAC Name | 6-ethoxy-6-oxohexanoic acid[7] |

| Synonyms | Adipic acid monoethyl ester, Mono-ethyl adipate, Ethyl hydrogen adipate, Hexanedioic acid monoethyl ester[2][5][7] |

| Molecular Formula | C8H14O4[1][3][8][9][10] |

| Molecular Weight | 174.19 g/mol [2][3][8][10] |

| InChI | InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)[2][8][9][10] |

| InChIKey | UZNLHJCCGYKCIL-UHFFFAOYSA-N[2][8][9][10] |

| SMILES | CCOC(=O)CCCCC(=O)O[2][10] |

| PubChem CID | 12295[7] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application, and analysis.

| Property | Value |

| Appearance | White or off-white solid at room temperature.[1][2] |

| Melting Point | 28-29 °C[2] |

| Boiling Point | 180 °C at 18 mmHg[2] |

| Density | 0.98 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.439[2] |

| Solubility | Soluble in water (50 mg/mL), alcohol, and ether.[2][11] |

| Flash Point | > 110 °C (> 230 °F)[1] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the esterification of adipic acid. Below are detailed protocols based on patented methods.

Synthesis via Acid-Catalyzed Esterification with Toluene (B28343) as an Azeotropic Solvent

This method involves the direct esterification of adipic acid with ethanol using a strong acid catalyst and an azeotropic solvent to remove water and drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid, a molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude this compound can be further purified by vacuum distillation.

Synthesis Using a Macroporous Cation Exchange Resin Catalyst

This method provides a more environmentally friendly approach by using a solid acid catalyst that can be easily recovered and reused.

Experimental Protocol:

-

Catalyst Preparation: A macroporous cation exchange resin is pre-treated by successively washing with an acid solution (e.g., 3-5% HCl), an alkali solution (e.g., 3-5% NaOH), and deionized water until the pH is neutral. The resin is then filtered to remove excess water.[1]

-

Esterification: Adipic acid and the pre-treated resin are suspended in toluene. An organic ethyl ester (e.g., ethyl acetate (B1210297) or ethyl formate) is added dropwise to the mixture, which is then heated to a temperature between 20-100 °C for 60-300 minutes.[1]

-

Catalyst Removal: After the reaction is complete, the mixture is filtered while hot to separate the resin catalyst.[1]

-

Purification: The filtrate is cooled to 15-25 °C to allow unreacted adipic acid to crystallize, which is then removed by filtration. The remaining toluene solution is washed with deionized water.[1]

-

Isolation: Toluene is removed by distillation under reduced pressure (-0.09 to -0.1 MPa) at a temperature of 45-80 °C to yield the final product.[1]

Analytical Methodologies

The analysis of this compound is crucial for quality control and for its determination in various matrices. While specific protocols for this compound are not extensively published, methods for similar adipate metabolites can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation (Liquid-Liquid Extraction): Acidify the sample (e.g., a reaction aliquot or biological sample) and extract with an organic solvent such as ethyl acetate.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the carboxylic acid group can be derivatized (e.g., silylation with BSTFA).

-

Injection: Inject the prepared sample into the GC-MS system.

-

Chromatography: Use a suitable capillary column (e.g., a mid-polarity column) with a temperature gradient to separate the analyte from the matrix.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.

Experimental Protocol:

-

Sample Preparation (Solid-Phase Extraction): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences and elute the analyte with an appropriate organic solvent.

-

Chromatography: Perform reversed-phase chromatography using a C18 column with a gradient elution of a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.

Biological Activity and Metabolism

Known Biological Activities

This compound has been reported to exhibit antifungal properties. Specifically, it can suppress spore germination and mycelium development in the phytopathogen Botrytis cinerea.[2] It is also utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4]

Toxicological Data

Limited toxicological data is available. An oral LD50 in mammals (species unspecified) has been reported as 4100 mg/kg.[1]

Metabolic Pathways

Specific metabolic pathways for this compound are not well-documented. However, as an ester of adipic acid, it is expected to be hydrolyzed by esterases in vivo to yield adipic acid and ethanol. Adipic acid can then enter central metabolism. The metabolism of adipate can proceed through a pathway analogous to the beta-oxidation of fatty acids.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a variety of chemical transformations. In drug development, it can be used as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] Its role as a plasticizer and solvent is also being explored in various industrial applications.[12]

This guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols are intended to facilitate its synthesis, analysis, and application in a research and development setting.

References

- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 2. This compound | 626-86-8 [chemicalbook.com]

- 3. This compound, 626-86-8 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. Hexanedioic acid, monoethyl ester [webbook.nist.gov]

- 6. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(626-86-8) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. ewg.org [ewg.org]

- 10. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 11. Mono ethyl adipate [webbook.nist.gov]

- 12. What is this compound - Properties & Specifications [histry-chem.com]

Physical properties of monoethyl adipate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of monoethyl adipate (B1204190), a significant intermediate in various chemical syntheses. The focus of this document is on its melting and boiling points, critical parameters for its handling, purification, and application in research and development.

Core Physical Properties

Monoethyl adipate is a white to off-white crystalline solid at room temperature. Its physical characteristics are crucial for its application in organic synthesis and pharmaceutical development.

Quantitative Data Summary

The melting and boiling points of this compound have been reported in the literature. A summary of these values is presented in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 28-29 °C | - |

| Melting Point | 29.00 °C | 760.00 mm Hg |

| Boiling Point | 285.00 °C | 760.00 mm Hg |

| Boiling Point | 180 °C | 18 mmHg |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following sections describe standard and widely accepted laboratory protocols for measuring the melting and boiling points of organic compounds. These methodologies are representative of the techniques likely employed to determine the values cited above.

Melting Point Determination: Capillary Tube Method

The capillary tube method is a common and reliable technique for determining the melting point of a crystalline solid.[1][2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[2]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered.[1][5] If necessary, the sample is ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end.[5][6] This process is repeated until a sample height of 2-3 mm is achieved.[3][6]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[2][6] A calibrated thermometer is inserted into the designated port.

-

Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[2][3] For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[2][3]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.[2][3]

Boiling Point Determination: Distillation Method

For larger sample volumes, the boiling point can be accurately determined using a simple distillation setup.[7][8][9][10][11]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is charged with the liquid this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Boiling Point Reading: The temperature is recorded when it stabilizes, and there is a steady condensation of vapor on the thermometer bulb and distillation into the receiving flask. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.[7][11]

Boiling Point Determination: Thiele Tube Method

For smaller quantities of liquid, the Thiele tube method is a convenient alternative for determining the boiling point.[8]

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or microburner

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire assembly is then placed in the Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is heated gently. This design promotes convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Process Visualization

The following diagram illustrates the general workflow for the determination of the physical properties of an organic compound like this compound.

Caption: Workflow for Determining Physical Properties.

References

- 1. westlab.com [westlab.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemconnections.org [chemconnections.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Technical Guide to the Solubility of Monoethyl Adipate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of monoethyl adipate (B1204190) in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Monoethyl Adipate in Water and Organic Solvents

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | 50 mg/mL (equivalent to 5.0 g/100mL) | Soluble, clear, colorless solution | [1][2] |

| Water | 76.0 g/L (equivalent to 7.6 g/100mL) at 25 °C | Soluble | [3][4] |

| Water | - | Insoluble | [5] |

| Alcohols (e.g., Ethanol) | Data not available | Soluble | [5] |

| Ethers | Data not available | Soluble | [5] |

It is important for researchers to be aware of the conflicting reports regarding the aqueous solubility of this compound. One source indicates a value of 50 mg/mL, while another reports 76.0 g/L at 25°C[1][3][4]. A third source qualitatively describes it as insoluble in water[5]. These discrepancies highlight the importance of experimentally verifying solubility for specific applications. Qualitatively, this compound is reported to be soluble in organic solvents such as alcohols and ethers[5].

Experimental Protocols for Solubility Determination

To address the lack of extensive quantitative data and the discrepancies in existing reports, the following detailed experimental protocols are provided. These methods can be employed to accurately determine the solubility of this compound in various solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

2.1.1 Materials

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Sintered glass filter (or other suitable filtration device)

-

Volumetric flasks and pipettes

-

Vials with screw caps

2.1.2 Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent at a constant, controlled temperature. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be monitored and maintained throughout the equilibration period.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Sample Preparation for Analysis: Accurately dilute the collected aliquot with the solvent to a concentration suitable for the chosen analytical method.

Analytical Methods for Concentration Determination

The concentration of the dissolved this compound in the filtered aliquot can be determined using several analytical techniques.

2.2.1 Gravimetric Analysis

-

Sample Preparation: Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to slowly evaporate the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying to Constant Weight: Once the solvent has completely evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (mL) * 100

2.2.2 UV/Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV/Vis spectrum and does not interfere with the solvent's absorbance.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across the UV/Vis spectrum to determine the wavelength of maximum absorbance.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted, saturated solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Monoethyl Adipate: A Spectroscopic Guide for Researchers

An In-depth Technical Overview of the Spectral Characteristics of Monoethyl Adipate (B1204190) for Professionals in Research and Drug Development.

This technical guide provides a comprehensive overview of the spectral data for monoethyl adipate, a significant compound in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles, offering valuable information for its identification, characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₄O₄, and its molecular weight is 174.19 g/mol . This molecule possesses distinct spectral features that are instrumental in its analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | -OH |

| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂ -CH₃ |

| Data not available in search results | Data not available in search results | Data not available in search results | HOOC-CH₂ - |

| Data not available in search results | Data not available in search results | Data not available in search results | -OOC-CH₂ - |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂-CH₂ -CH₂- |

| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂-CH₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C =O (Carboxylic Acid) |

| Data not available in search results | C =O (Ester) |

| Data not available in search results | -O-C H₂-CH₃ |

| Data not available in search results | HOOC-C H₂- |

| Data not available in search results | -OOC-C H₂- |

| Data not available in search results | -CH₂-C H₂-CH₂- (C3 & C4) |

| Data not available in search results | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its carboxylic acid and ester functionalities. The NIST WebBook provides access to the IR spectrum of this compound[1].

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-2500 (broad) | O-H | Carboxylic acid stretching |

| ~2950 | C-H | Alkane stretching |

| ~1735 | C=O | Ester carbonyl stretching |

| ~1710 | C=O | Carboxylic acid carbonyl stretching |

| ~1200 | C-O | Ester and carboxylic acid stretching |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectral data. While specific protocols for this compound were not found in the provided search results, general methodologies for NMR and IR spectroscopy are well-established.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

General Protocol:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired. For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides high-quality infrared spectra.

General Protocol:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the instrument, and its spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectral data for a compound like this compound is illustrated in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to Monoethyl Adipate (CAS 626-86-8): Structure, Properties, Synthesis, and Applications

Introduction: Monoethyl adipate (B1204190), also known as adipic acid monoethyl ester, is a crucial organic compound with the chemical formula C8H14O4.[1][2] It serves as a versatile intermediate and building block in a multitude of synthetic pathways, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[3][4] Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, allows for targeted chemical modifications. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, analytical characterization, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Monoethyl adipate is the monoester formed from adipic acid and ethanol (B145695).[1] Its structure consists of a six-carbon dicarboxylic acid backbone where one of the carboxyl groups is esterified with an ethyl group.

-

IUPAC Name: 6-ethoxy-6-oxohexanoic acid[5]

-

Synonyms: Adipic acid monoethyl ester, Ethyl hydrogen adipate, Hexanedioic acid monoethyl ester[2][4][5][6][7]

-

Linear Formula: HO₂C(CH₂)₄CO₂C₂H₅

-

SMILES: CCOC(=O)CCCCC(O)=O

Physicochemical Properties

This compound is typically a clear, colorless, and oily liquid at temperatures above its melting point.[6] Its physical state at standard room temperature can be a solid, as its melting point is near ambient conditions.[3] A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 174.19 g/mol | [2][3][9][10] |

| Melting Point | 28-29 °C | [3][11] |

| Boiling Point | 285 °C @ 760 mmHg180 °C @ 18 mmHg | [8][11][3] |

| Density | 0.98 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.439 | [8] |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility | 50 mg/mL | |

| Solvent Solubility | Soluble in alcohols, ethers, and other organic solvents. |

Synthesis and Purification

The synthesis of this compound is primarily achieved through the esterification of adipic acid. A significant challenge in its synthesis is controlling the reaction to prevent the formation of the diester byproduct, diethyl adipate.[12] A high-yield method involves the initial conversion of adipic acid to its anhydride (B1165640), followed by alcoholysis.

Experimental Protocol: Synthesis via Anhydride Intermediate

This method, adapted from patented procedures, maximizes the yield of the monoester by controlling the reaction pathway.[12][13] The product purity is reported to be greater than 99.0% with a molar yield of approximately 96-97%.[12][13]

-

Anhydride Formation: Adipic acid and a catalytic amount of sulfuric acid are refluxed in an organic solvent (e.g., toluene) at 145-170 °C for 4-6 hours. Water is removed azeotropically until its evolution ceases.[12][13]

-

Catalyst Removal: The reaction mixture is cooled to 15-35 °C, allowing for phase separation. The lower sulfuric acid layer is carefully removed.[12][13]

-

Alcoholysis: Dehydrated ethanol is added dropwise to the remaining organic layer containing the adipic anhydride intermediate. The mixture is maintained at 45-65 °C for 1-4 hours to facilitate the alcoholysis reaction.[12][13]

-

Solvent Removal & Distillation: The organic solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[12][13]

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR analysis is employed to identify key functional groups.[14] Expected absorptions for this compound include a broad O-H stretch from the carboxylic acid, C=O stretching vibrations for both the ester and carboxylic acid functionalities, and C-O stretching bands.[15] The NIST Chemistry WebBook provides reference IR spectra for this compound.[16]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[14]

-

Gas Chromatography (GC): GC is a standard method for assessing the purity of the final product and quantifying any byproducts, such as unreacted adipic acid or diethyl adipate.[11]

Applications in Research and Drug Development

This compound's versatility makes it valuable across several scientific and industrial domains.

-

Pharmaceutical Intermediate: It is a key raw material and intermediate used in the synthesis of various Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[3][4] Its bifunctional nature allows it to be used as a linker or spacer in the design of new chemical entities.

-

Agrochemical Synthesis: The agrochemical industry uses this compound as a precursor for creating active compounds in pesticides and herbicides.[4]

-

Solvent and Plasticizer: It functions as a solvent for various resins and is used in coatings and industrial cleaning applications.[6][7] As a plasticizer, it imparts flexibility to polymers, particularly enhancing their performance at low temperatures.[1][7]

-

Biochemical Activity: Research has shown that this compound possesses antifungal properties.[3] It has been observed to suppress spore germination and mycelium development in the phytopathogen Botrytis cinerea.[3]

Safety and Handling

While not classified as highly reactive, this compound requires standard laboratory precautions.[1] It can cause irritation to the skin and eyes.[1] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. It is incompatible with strong bases, oxidizing agents, and reducing agents.[3]

References

- 1. What is this compound - Properties & Specifications [histry-chem.com]

- 2. Mono ethyl adipate [webbook.nist.gov]

- 3. This compound | 626-86-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Ethyl hexanedioate | C8H14O4 | CID 12295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China What’s the cas number of this compound? Manufacturer and Supplier | Starsky [starskychemical.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound, 626-86-8 [thegoodscentscompany.com]

- 9. Mono ethyl adipate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound | CAS No- 626-86-8 | Simson Pharma Limited [simsonpharma.com]

- 11. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 12. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 13. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Mono ethyl adipate [webbook.nist.gov]

Monoethyl Adipate: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Synthesis, and Analysis of a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl adipate (B1204190) (MEA), a monoester of adipic acid, is a significant chemical intermediate with a growing presence in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows it to serve as a versatile building block in organic synthesis.[3] This technical guide provides a comprehensive overview of the molecular properties, synthesis protocols, and analytical methodologies for monoethyl adipate, tailored for researchers and professionals in drug development and chemical sciences.

Core Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[4] The fundamental molecular and physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [5][6][7] |

| Molecular Weight | 174.19 g/mol | [5][6][7] |

| CAS Number | 626-86-8 | [6] |

| Melting Point | 28-29 °C | [6][8] |

| Boiling Point | 180 °C at 18 mmHg | [6][8] |

| Density | 0.98 g/mL at 25 °C | [6][8] |

| Refractive Index | n20/D 1.439 | [6][8] |

| Solubility | Soluble in water, alcohol, and ether. | [4][6][8] |

| InChI Key | UZNLHJCCGYKCIL-UHFFFAOYSA-N | [5][7] |

| SMILES | CCOC(=O)CCCCC(=O)O | [5] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of adipic acid. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions to optimize yield and purity while minimizing the formation of the diester byproduct, diethyl adipate.

Fischer Esterification Method

A common laboratory-scale synthesis involves the direct acid-catalyzed esterification of adipic acid with ethanol. The following diagram illustrates a typical workflow for this process.

References

- 1. nbinno.com [nbinno.com]

- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 7. CN107043327A - A kind of synthetic method of monoethyl adipatee - Google Patents [patents.google.com]

- 8. This compound, 626-86-8 [thegoodscentscompany.com]

The Biological Activity of Monoethyl Adipate: A Technical Guide for Researchers

Abstract

Monoethyl adipate (B1204190), the monoester of adipic acid and ethanol, is a compound with emerging biological significance. While its primary applications have historically been in the industrial sector as a plasticizer and chemical intermediate, recent research has unveiled its potential as a potent antifungal agent. This technical guide provides an in-depth analysis of the current understanding of monoethyl adipate's biological activities, with a primary focus on its effects against the phytopathogen Botrytis cinerea. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of existing data, detailed experimental protocols, and a forward-looking perspective on other potential, yet unexplored, biological roles in mammalian systems. The guide presents quantitative data in structured tables and visualizes key experimental workflows and signaling pathways using the DOT language for Graphviz, adhering to specified formatting requirements.

Introduction

Adipic acid and its esters are widely utilized in various industrial applications. This compound (CAS 626-86-8), a simple monoester, has recently garnered attention for its specific biological activity. The most well-documented biological effect of this compound is its antifungal property, particularly against the necrotrophic fungus Botrytis cinerea, a significant pathogen affecting a wide range of crops.[1] This discovery opens avenues for its potential use as an alternative to conventional fungicides in agriculture.

Beyond its antifungal effects, the broader biological impact of this compound in mammalian systems remains largely uncharacterized. However, the known activities of structurally related dicarboxylic acid monoesters and plasticizer metabolites, such as the activation of Peroxisome Proliferator-Activated Receptors (PPARs), suggest that this compound could possess uninvestigated pharmacological properties. This guide will synthesize the established antifungal data and propose experimental frameworks to explore these potential mammalian bioactivities.

Antifungal Activity of this compound against Botrytis cinerea

The primary demonstrated biological activity of this compound is its potent antifungal effect against Botrytis cinerea, the causative agent of gray mold disease. Research has shown that this compound can effectively control this pathogen both in vitro and in vivo at non-phytotoxic concentrations.[1]

Quantitative Data Summary

The antifungal efficacy of this compound is concentration-dependent. The following table summarizes the key findings from in vitro studies.

| Parameter | Organism | Concentration | Observed Effect | Reference |

| Spore Germination | Botrytis cinerea | Concentration-dependent | Inhibition of spore germination at a very early stage, preventing germ tube development. | [1] |

| Mycelial Development | Botrytis cinerea | Concentration-dependent | Inhibition of mycelium development. | [1] |

| Disease Suppression | Botrytis cinerea on tomato fruits | Not specified | Complete suppression of gray mold disease under controlled inoculation conditions. | [1] |

Mechanism of Antifungal Action

Studies suggest a multi-faceted mechanism of action for this compound against Botrytis cinerea:

-

Disruption of Membrane Integrity: this compound has been observed to affect the permeability of the fungal cell membrane. However, it does not appear to have lytic activity, distinguishing its mechanism from some other antifungal compounds.[1]

-

Alteration of Polyamine Content: Treatment with this compound leads to a reduction in putrescine and an accumulation of spermine (B22157) within the mycelium of B. cinerea.[1] This disruption of polyamine homeostasis is a known effect of several antifungal agents.

-

Inhibition of Host Attachment and Penetration: Microscopic analysis of treated conidia on tomato leaves indicates that the inhibited spores are unable to effectively attach to and penetrate the leaf surface.[1]

The proposed mechanism of antifungal action is depicted in the following signaling pathway diagram.

Experimental Protocols: Antifungal Activity

This section provides detailed methodologies for key experiments to assess the antifungal properties of this compound.

In Vitro Antifungal Susceptibility Testing

A standard method to determine the minimum inhibitory concentration (MIC) of an antifungal agent is the broth microdilution assay.

-

Preparation of Fungal Inoculum:

-

Culture Botrytis cinerea on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation occurs.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial suspension to a final concentration of 1-5 x 10³ CFU/mL in RPMI 1640 medium.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include positive (fungus without compound) and negative (medium only) controls.

-

Incubate the plate at 25-28°C for 48-72 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

-

References

Monoethyl Adipate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190) (MEA), the monoester of adipic acid and ethanol, is a compound of growing interest in various biological applications. While primarily recognized as a versatile chemical intermediate in the pharmaceutical and agrochemical industries, recent research has elucidated a direct mechanism of action in certain biological systems. This technical guide provides an in-depth analysis of the known biological activities of monoethyl adipate, with a primary focus on its antifungal properties. The document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to support further research and development.

Introduction

This compound (CAS 626-86-8), also known as adipic acid monoethyl ester, is an organic compound with the formula C8H14O4.[1] It is a white solid at room temperature and is soluble in water.[1] Its utility extends from being a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to more direct biological applications.[1] Notably, it has been identified as a potent antifungal agent, particularly against the phytopathogen Botrytis cinerea.[2] This guide will delve into the core mechanisms through which this compound exerts its biological effects.

Antifungal Mechanism of Action: A Case Study on Botrytis cinerea

The most well-documented biological activity of this compound is its antifungal effect on Botrytis cinerea, the causative agent of grey mould disease in many plant species.[2] The mechanism is multifaceted, targeting several key physiological processes in the fungus.

Inhibition of Spore Germination and Mycelial Growth

This compound effectively inhibits the germination of fungal spores and the subsequent development of mycelium.[2] This inhibition is a critical first step in preventing fungal infection and proliferation. The effect is dose-dependent and influenced by the pH of the environment.[2] At effective concentrations, spore germination is halted at a very early stage, preventing the formation of the germ tube, which is necessary for host penetration.[2]

Disruption of Fungal Cell Membrane Integrity

A primary target of this compound is the fungal cell membrane. Evidence suggests that it affects membrane permeability, leading to a disruption of cellular homeostasis.[2][3] This action, however, does not appear to involve lytic activity, meaning it does not cause the complete rupture of the fungal cells.[2][3] Instead, it likely alters the membrane's structural integrity, leading to leakage of cellular components and an influx of external substances. This is a common mechanism for various antifungal compounds.

Alteration of Polyamine Metabolism

This compound treatment has been shown to significantly alter the polyamine content within the mycelium of B. cinerea.[2] Specifically, it leads to a reduction in putrescine levels and an accumulation of spermine.[2] Polyamines are crucial for fungal growth, differentiation, and pathogenesis. The disruption of their delicate balance is a key aspect of the antifungal mechanism of this compound and is a known mode of action for several other antifungal agents.

Cytological and Morphological Changes

Microscopic examination of fungal conidia treated with this compound reveals distinct cytological changes, most notably the retraction of the cytoplasm.[2][3] This is a visual indicator of cellular stress and damage. Furthermore, the treatment prevents the attachment of spores to the host plant's leaves, a crucial step for infection.[2]

Signaling Pathway for Antifungal Action

The following diagram illustrates the proposed mechanism of action of this compound on Botrytis cinerea.

Role in Other Biological Contexts

While the antifungal activity is the most clearly defined mechanism, this compound is utilized in other areas of biomedical research, primarily as a chemical tool.

Synthesis of Antitumor Agents

This compound serves as a reagent in the synthetic preparation of colchicine-SAHA (suberanilohydroxamic acid) hybrids. These hybrid molecules are designed as dual inhibitors of tubulin and histone deacetylase (HDAC) for potential anticancer therapy. In this context, this compound acts as a linker molecule to connect the two pharmacophores. There is currently no evidence to suggest that the this compound moiety itself contributes directly to the antitumor activity of the final hybrid compound.

DNA-Encoded Chemical Libraries

Adipic acid monoethyl ester has been used in the selection of streptavidin binders from DNA-encoded chemical libraries. Here, it functions as a building block in the synthesis of the library members, contributing to the chemical diversity of the library. Its role is purely structural, and it does not have a direct biological mechanism of action in the context of the streptavidin binding itself.

Mammalian Metabolism and Toxicology

Direct studies on the metabolism and toxicology of this compound in mammals are limited. However, inferences can be drawn from studies on structurally related compounds, such as di(2-ethylhexyl) adipate (DEHA).

Predicted Metabolic Pathway

DEHA is known to be hydrolyzed in vivo to its monoester, mono(2-ethylhexyl) adipate (MEHA), and subsequently to adipic acid.[4][5] By analogy, it is highly probable that this compound is rapidly hydrolyzed by esterases in the body to adipic acid and ethanol, both of which are endogenous or readily metabolized substances.

Toxicological Profile

Toxicological data for this compound is sparse. One study reports an oral LD50 in mammals of 4100 mg/kg, suggesting low acute toxicity.[3] However, a comprehensive toxicological profile, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, is not currently available in the public domain.

| Toxicological Data for this compound | |

| Parameter | Value |

| Acute Oral Toxicity (LD50) | 4100 mg/kg (mammal, species unspecified)[3] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against B. cinerea.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a liquid culture medium (e.g., Potato Dextrose Broth).

-

Inoculate each dilution with a standardized suspension of B. cinerea spores.

-

Incubate the cultures at an appropriate temperature (e.g., 20-25°C) for a defined period (e.g., 48-72 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

-

Spore Germination Assay

-

Objective: To assess the effect of this compound on the germination of B. cinerea spores.

-

Methodology:

-

Prepare a suspension of B. cinerea spores in a germination-supporting buffer.

-

Add different concentrations of this compound to the spore suspension.

-

Incubate the samples under conditions conducive to germination (e.g., on a glass slide in a humid chamber).

-

After a set time (e.g., 6-8 hours), observe the spores under a microscope.

-

Determine the percentage of germinated spores (spores with a germ tube length equal to or greater than the spore diameter) in treated versus control samples.

-

Membrane Permeability Assay

-

Objective: To evaluate the effect of this compound on the integrity of the fungal cell membrane.

-

Methodology (using Propidium (B1200493) Iodide staining):

-

Treat a suspension of B. cinerea spores or mycelia with various concentrations of this compound for a specific duration.

-

Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, to the suspension.

-

Incubate for a short period.

-

Analyze the fungal cells using fluorescence microscopy or flow cytometry.

-

An increase in the percentage of PI-positive cells indicates membrane damage.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Control of the phytopathogen Botrytis cinerea using adipic acid monoethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Priming of plant resistance by natural compounds. Hexanoic acid as a model [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and quantitative structure-antifungal activity relationships of clovane derivatives against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monoethyl Adipate: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190), a monoester of adipic acid, is a chemical compound with a rich history intertwined with the development of organic synthesis. Initially explored in the context of dicarboxylic acid esterification, it has evolved from a laboratory curiosity to a versatile molecule with applications ranging from industrial plasticizers and solvents to a precursor in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of monoethyl adipate, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its known biological activities, including its antifungal properties.

Discovery and History

The story of this compound begins with its parent molecule, adipic acid. Adipic acid was first isolated in 1837 by the French chemist Auguste Laurent, who obtained it through the oxidation of fats.[1][2] The name "adipic" itself is derived from the Latin adeps, meaning fat.

While the precise first synthesis of this compound is not extensively documented, its creation is a direct result of the development of esterification chemistry in the 19th and early 20th centuries. The foundational method for this transformation is the Fischer-Speier esterification, a process that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Given that adipic acid is a dicarboxylic acid, its reaction with ethanol (B145695) can yield both a monoester (this compound) and a diester (diethyl adipate). Early synthetic work would have focused on controlling the reaction conditions to favor the formation of the monoester.

Over the years, synthetic methodologies have been refined to improve the yield and purity of this compound, moving from simple acid catalysis to more sophisticated methods involving the use of dehydrating agents, azeotropic distillation to remove water, and enzymatic processes. These advancements have been crucial for its availability for various industrial and research applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the temperature, with a faint, characteristic odor.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O4 | [3][4] |

| Molecular Weight | 174.19 g/mol | [4] |

| Melting Point | 28-29 °C | [5][6] |

| Boiling Point | 285 °C at 760 mmHg; 180 °C at 18 mmHg | [5][7] |

| Density | 0.98 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.439 | [5][6] |

| Solubility | Soluble in water (50 mg/mL), alcohol, and ether. | [3][6] |

| Flash Point | >110 °C | [7] |

| CAS Number | 626-86-8 | [6] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches: a classic acid-catalyzed esterification and a more modern method designed to improve selectivity and yield.

Fischer-Speier Esterification of Adipic Acid

This method represents the traditional approach to synthesizing this compound. The key challenge is controlling the stoichiometry to favor the formation of the monoester over the diester.

Materials:

-

Adipic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adipic acid and a molar excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

If using toluene, add it to the reaction mixture to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to isolate this compound from unreacted adipic acid and the diethyl adipate byproduct.

Synthesis via Adipic Anhydride (B1165640) Intermediate

This modern approach enhances the selectivity for the monoester by first converting adipic acid to its anhydride, which then reacts with one equivalent of ethanol.[8]

Materials:

-

Adipic acid

-

Sulfuric acid (catalyst)

-

Organic solvent (e.g., trimethylbenzene)

-

Absolute ethanol

-

Standard laboratory glassware for reflux, distillation, and solvent recovery

Procedure:

-

Formation of Adipic Anhydride:

-

In a reaction vessel, combine adipic acid, a catalytic amount of sulfuric acid, and an organic solvent such as trimethylbenzene.

-

Heat the mixture to reflux (145-170 °C) and remove the water formed via a Dean-Stark apparatus for 4-6 hours.[8]

-

Cool the reaction mixture and separate the sulfuric acid layer.

-

-

Esterification:

-

To the solution containing the adipic anhydride intermediate, slowly add one molar equivalent of absolute ethanol.

-

Maintain the temperature at 45-65 °C for 1-4 hours to facilitate the alcoholysis of the anhydride.[8]

-

-

Purification:

-

Recover the organic solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation. This method can achieve a purity of over 99% and a molar yield of 96-97%.[8]

-

Biological Activity and Applications in Drug Development

This compound is recognized as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[5] One of its most notable documented biological activities is its antifungal properties.

Antifungal Activity

This compound has been shown to suppress spore germination and mycelium development in the phytopathogen Botrytis cinerea.[5][6] This suggests that it interferes with fundamental processes in fungal growth and proliferation. While the precise molecular mechanism of its antifungal action is not fully elucidated, it is hypothesized to involve the disruption of the fungal cell membrane or key metabolic pathways. One such potential target in fungi is the alpha-aminoadipate pathway, which is essential for the biosynthesis of lysine (B10760008) and is absent in plants and animals, making it an attractive target for selective antifungal agents.[9] Further research is needed to determine if this compound directly inhibits enzymes within this or other critical fungal pathways.

Applications in Drug Development and Other Fields

Beyond its intrinsic biological activity, this compound serves as a versatile building block in organic synthesis.[10] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a wide range of chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

In addition to its role in synthesis, this compound and other adipate esters are used as:

-

Plasticizers: To increase the flexibility and durability of polymers.[3] Adipate-based plasticizers are often considered a safer alternative to some phthalate (B1215562) plasticizers.[11]

-

Solvents: In various industrial applications due to their ability to dissolve a range of substances.[3]

-

Cosmetics and Personal Care: Where it can function as an emollient.

Conclusion

This compound, a compound with historical roots in the early studies of dicarboxylic acids, has emerged as a significant chemical entity with diverse applications. Its synthesis has evolved from classical esterification methods to more refined and selective processes, ensuring its availability for a variety of industrial and research needs. The established physicochemical properties of this compound provide a solid foundation for its use in numerous formulations. Furthermore, its documented antifungal activity and its role as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals underscore its importance for researchers and professionals in drug development and materials science. Future research into the specific molecular mechanisms of its biological activities, particularly its antifungal action, will likely unveil new opportunities for its application.

References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What is this compound - Properties & Specifications [histry-chem.com]

- 4. Mono ethyl adipate [webbook.nist.gov]

- 5. This compound | 626-86-8 [chemicalbook.com]

- 6. Adipic acid monoethyl ester 97 626-86-8 [sigmaaldrich.com]

- 7. This compound, 626-86-8 [thegoodscentscompany.com]

- 8. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 9. Synthesis and antifungal properties of compounds which target the alpha-aminoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monoethyl Adipate: Properties, Analysis, and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl adipate (B1204190) (MEA), the monoester of adipic acid and ethanol, is a compound of interest in various industrial and research fields. While primarily known as a synthetic intermediate and a potential plasticizer, its natural occurrence has been a subject of inquiry. This technical guide provides a comprehensive overview of monoethyl adipate, with a focus on its analytical determination. It addresses the current evidence regarding its natural occurrence, details validated experimental protocols for its quantification, and presents key spectroscopic data for its identification. This document serves as a critical resource for researchers involved in metabolomics, food science, and the development of pharmaceuticals and agrochemicals.

Introduction

This compound (CAS 626-86-8) is an organic chemical compound with the formula C8H14O4. It is structurally a dicarboxylic acid monoester, featuring both a carboxylic acid and an ethyl ester functional group. This bifunctionality makes it a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] Additionally, its potential as a plasticizer and its antifungal properties have been noted.[1]

On the Question of Natural Occurrence

The natural occurrence of this compound is not well-established. While one database lists "Adipic acid monoethyl ester" as a phytochemical present in the plant Spondias mombin, extensive phytochemical analyses of this species have not substantiated this claim. Detailed studies on the volatile compounds, essential oils, and various extracts from the fruit, leaves, and seeds of Spondias mombin have identified a multitude of other esters and organic compounds, but not this compound. In contrast, several chemical databases explicitly state that this compound is "not found in nature". Therefore, at present, the evidence suggests that this compound is primarily a synthetic compound, and any claims of its natural origin should be treated with caution and require further verification.

Analytical Methodologies

The accurate detection and quantification of this compound in various matrices are crucial for research and quality control. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of semi-volatile compounds like this compound. It is particularly well-suited for identifying and quantifying trace amounts of the analyte in complex mixtures.

2.1.1. Experimental Protocol: GC-MS Analysis of Adipate Esters in a Food Matrix

This protocol is adapted from established methods for the analysis of adipate plasticizers that have migrated from packaging into food products.[2][3]

a) Sample Preparation: Extraction

-

Sample Homogenization: Homogenize a representative portion of the solid or liquid food sample.

-

Solvent Extraction:

-

For fatty food matrices (e.g., ham sausage), perform a liquid-liquid extraction.[2][3] Weigh a 5 g portion of the homogenized sample and mix thoroughly with 10 mL of n-hexane.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully collect the n-hexane supernatant.

-

-

Clean-up: Solid-Phase Extraction (SPE)

-

Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.[2]

-

Load the n-hexane extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Elute the adipate esters with 10 mL of dichloromethane.

-

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: Increase to 220 °C at a rate of 15 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would include its molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For dicarboxylic acid monoesters, reversed-phase HPLC with UV detection is a common approach.

2.2.1. Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is based on general methods for the analysis of dicarboxylic acids and their esters.[4][5]

a) Sample Preparation

-

For liquid samples (e.g., beverages), a simple filtration through a 0.45 µm syringe filter may be sufficient.

-

For more complex matrices, the extraction and SPE clean-up procedure described in section 2.1.1.a can be adapted. The final reconstituted solvent should be compatible with the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

b) HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-